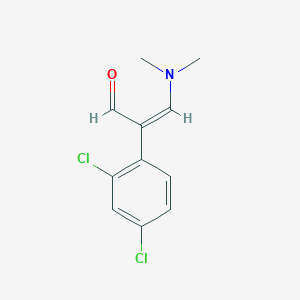
(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propenal” is an organic compound. It contains a dichlorophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with two chlorine atoms attached. It also contains a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups (CH3). The “Z” in the name indicates the geometry of the double bond in the compound, with the highest-priority groups on each carbon of the double bond on the same side .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or resources, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Common reactions for compounds with similar structures could include substitution reactions, where an atom or group of atoms is replaced by another atom or group of atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. Without specific information or resources, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .Wissenschaftliche Forschungsanwendungen
Crystallographic Studies and Molecular Interactions
Research has demonstrated the crystal structure and molecular interactions of compounds similar to "(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propenal". For instance, studies on 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone reveal the molecular geometry and interactions within crystals, highlighting the potential for such compounds in studying molecular conformations and designing materials with desired physical properties (N. Bappalige et al., 2009).
Synthesis and Characterization of Novel Compounds
Further research focuses on the synthesis and characterization of novel compounds derived from similar chalcone isomers. For example, the novel photosynthesis and characterization of 4-(5,7- Dichloro-8ah-chromene-2-yl)-n, N-dimethylaniline from its chalcone isomer, which was synthesized via Claisen-Schmidt reaction followed by irradiation, indicates the versatility of such structures in organic synthesis and the development of new materials (Nirozh A. Chalabi & Ghazwan F. Fadhil, 2020).
Nonlinear Optical Properties
The study on the synthesis and nonlinear optical absorption of novel chalcone derivative compounds, including similar structures, suggests these compounds' utility in developing optical materials. Such materials could be used in optical limiters and other devices, thanks to their distinct absorption behaviors at different laser intensities (K. Rahulan et al., 2014).
Coordination Chemistry and Supramolecular Assemblies
Research into zinc chlorophyll derivatives possessing a tertiary amino group at the C31 position, similar in functionality to the dimethylamino group of "(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propenal", offers insights into coordination-driven dimerization. This research has implications for understanding the structural basis of photosynthetic reaction centers and designing light-harvesting systems (Hiroaki Watanabe, Yusuke Kamatani, H. Tamiaki, 2017).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is typically discussed in the context of biological systems, such as how a drug interacts with the body. Without specific information or resources, it’s difficult to provide a detailed mechanism of action for this compound .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Some general safety considerations for handling organic compounds include using appropriate personal protective equipment, avoiding inhalation or contact with skin or eyes, and following proper procedures for storage and disposal .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)6-8(7-15)10-4-3-9(12)5-11(10)13/h3-7H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMURNPAKOWBJIB-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propenal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

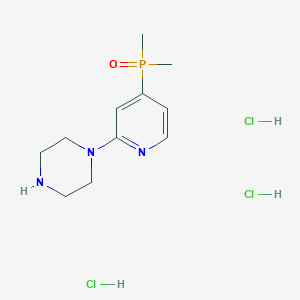

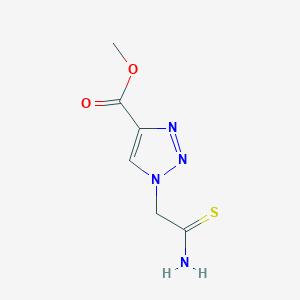
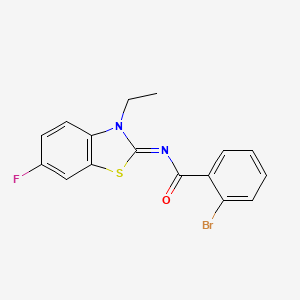
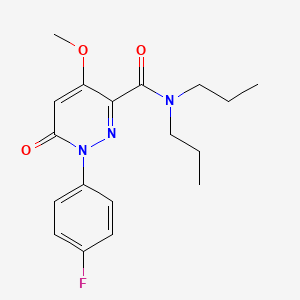


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide](/img/structure/B2441743.png)
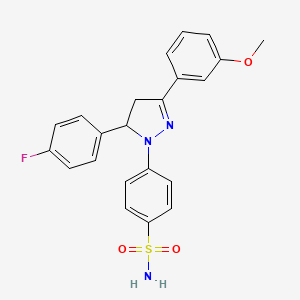
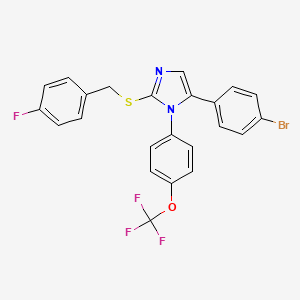
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2441746.png)

![(E)-N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2441749.png)
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2441751.png)